Osmotic Activity: Levomecol vs. Levoxycol (Ximedon-Based Ointment)
In an in vitro experiment, Levomecol ointment absorbed 28.2 mL of contrast medium (Me [Q1; Q3]: 26.4–31.3 mL), which was significantly lower than the 41.8 mL (39.5–43.4 mL) absorbed by the experimental Levoxycol ointment (p=0.001) [1]. This indicates that Levomecol has lower osmotic capacity than a more modern pyrimidine-based formulation, which may impact exudate management in heavily exuding wounds.
| Evidence Dimension | Osmotic activity (volume of contrast medium absorbed) |
|---|---|
| Target Compound Data | 28.2 mL (IQR: 26.4–31.3 mL) |
| Comparator Or Baseline | Levoxycol (Ximedon-containing ointment): 41.8 mL (IQR: 39.5–43.4 mL) |
| Quantified Difference | Levomecol absorbed 13.6 mL less (32.5% lower capacity); p=0.001 |
| Conditions | In vitro; gauze strips impregnated with ointment, 0.3% K2Cr2O7 contrast solution, measured over 24 hours |
Why This Matters
This data informs procurement decisions where high exudate absorption is critical; Levomecol may be less effective for heavily exuding wounds compared to newer alternatives, but its lower osmotic activity may reduce the risk of osmotic shock to intact cells.
- [1] Izmailov AG, Dobrokvashin SV, Izmailov SG, Lukoyanychev EE, Zharinov AY. Comparative assessment of the osmotic and anti-inflammatory activity of soft dosage forms of pyrimidine drugs on hydrophilic bases in an experiment. Kazan Medical Journal. 2024;105(4):588-595. doi:10.17816/KMJ606656. View Source
